2-(4-hydroxy-3-methoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(4-hydroxy-3-methoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyranochromene core, which is a fused ring system containing both pyran and chromene moieties. The presence of hydroxyl and methoxy groups on the phenyl ring, as well as the hexahydrobenzo[c]pyrano[2,3-f]chromene core, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3-methoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material . The synthetic route includes several key steps:
Formation of the Pyranochromene Core: The initial step involves the reaction of phloroglucinol with appropriate aldehydes to form the pyranochromene core. This step often employs a Knoevenagel condensation reaction, followed by cyclization.
Functional Group Modifications:
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the hexahydrobenzo[c]pyrano[2,3-f]chromene core. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-3-methoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-hydroxy-3-methoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
2-(4-hydroxy-3-methoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups on the phenyl ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H22O6 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydroisochromeno[3,4-h]chromene-4,8-dione |
InChI |
InChI=1S/C24H22O6/c1-12-9-20-22(14-5-3-4-6-15(14)24(27)30-20)23-21(12)17(26)11-18(29-23)13-7-8-16(25)19(10-13)28-2/h7-10,18,25H,3-6,11H2,1-2H3 |
InChI Key |
BHIFHRARASPTJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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